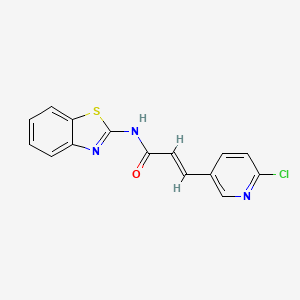
(E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.
Aplicaciones Científicas De Investigación
Chemistry and Properties
A comprehensive review up to 2008 highlights the chemistry of compounds related to benzothiazole, summarizing the preparation procedures, properties of free organic compounds, and their complex compounds. The review includes discussions on spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, identifying potential areas for future investigation, including unknown analogues (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
Benzothiazole's versatility is highlighted through its extensive pharmaceutical applications, exhibiting a broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with specific emphasis on the potential antitumor agents. Its structural simplicity and ease of synthesis make it a significant nucleus in drug discovery, particularly for cancer treatment (Kamal, Hussaini, & Malik, 2015).
Pharmacological Activities
The benzothiazole nucleus plays a critical role in a variety of bioactive compounds and pharmaceuticals. Over the decade, its presence in compounds has been associated with antimicrobial, analgesic, anti-inflammatory, and antioxidant properties. The molecular structures of several potent drugs, such as Frentizole and Riluzole, are based on the benzothiazole skeleton, underlining its significance in future research for developing new therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Structural Activity Relationship in Medicinal Chemistry
Benzothiazole is a weak base with varied biological activities significantly influenced by its structure. It is a common structure in many natural and synthetic bioactive molecules. Derivatives of benzothiazole show activities like antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, and anti-cancer, making it a rapidly developing compound in medicinal chemistry. The importance, common synthesis methods, and the pharmacological activities based on structural variations are discussed, providing insights into the development of benzothiazole derivatives for various chemical and pharmacological applications (Bhat & Belagali, 2020).
Optoelectronic Materials
Research on quinazolines, closely related to benzothiazoles, for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors is reviewed. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to create novel optoelectronic materials, demonstrating the potential of benzothiazole derivatives in the development of advanced materials for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-13-7-5-10(9-17-13)6-8-14(20)19-15-18-11-3-1-2-4-12(11)21-15/h1-9H,(H,18,19,20)/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURNVKYQPXCHOY-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)
![N-(3-Propan-2-yloxypropyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2378240.png)
![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)
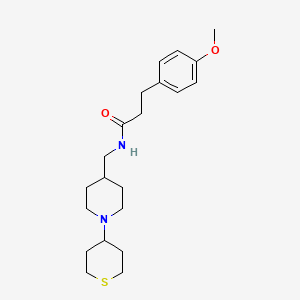
![(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B2378244.png)
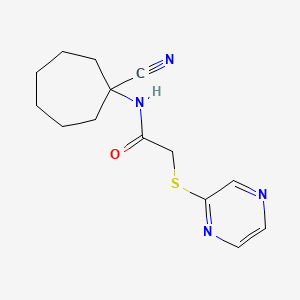
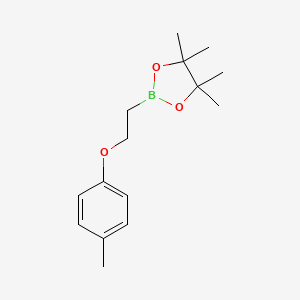
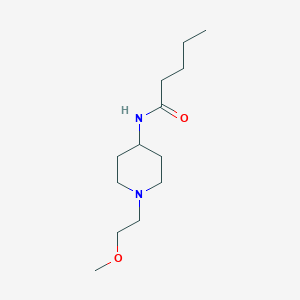
![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)

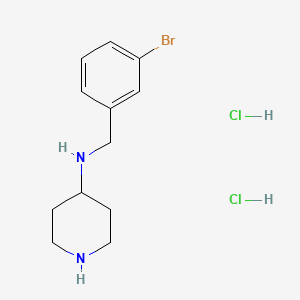
![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2378259.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2378260.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate](/img/structure/B2378261.png)